

Physical properties of 9-phenanthrenecarbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 9-Cyanophenanthrene

Cat. No.: B165745

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of 9-Phenanthrenecarbonitrile

Introduction

9-Phenanthrenecarbonitrile, also known as **9-cyanophenanthrene**, is a polycyclic aromatic nitrile featuring a phenanthrene nucleus substituted with a nitrile group at the C9 position.[1][2][3] Its rigid, planar structure and the presence of the electron-withdrawing nitrile functional group make it a compound of significant interest. This guide provides a comprehensive overview of its physical properties, detailed methodologies for their characterization, and insights into its applications for researchers, scientists, and drug development professionals. The phenanthrene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products with potent biological activities, including anticancer and anti-inflammatory properties.[4][5] Consequently, functionalized derivatives like 9-phenanthrenecarbonitrile serve as crucial building blocks for the synthesis of complex, high-value molecules.[4][6][7]

Core Physicochemical Properties

The fundamental physical constants of 9-phenanthrenecarbonitrile define its behavior in various experimental settings. These properties are essential for its synthesis, purification, and formulation. The compound typically presents as a yellow-green powder.[1][2]

Property	Value	Reference
Molecular Formula	C ₁₅ H ₉ N	[2]
Molecular Weight	203.24 g/mol	[1] [2]
Appearance	Yellow-green powder	[1] [2]
Melting Point	111-111.3 °C	[1]
Boiling Point	255-280 °C @ 30 Torr	[1]
Density	1.2 g/cm ³	[1]

The melting point is a critical indicator of purity. A sharp melting point range, such as the one reported, typically signifies a high degree of sample purity. The high boiling point is characteristic of polycyclic aromatic compounds of this molecular weight, reflecting strong intermolecular forces.

Solubility Characteristics

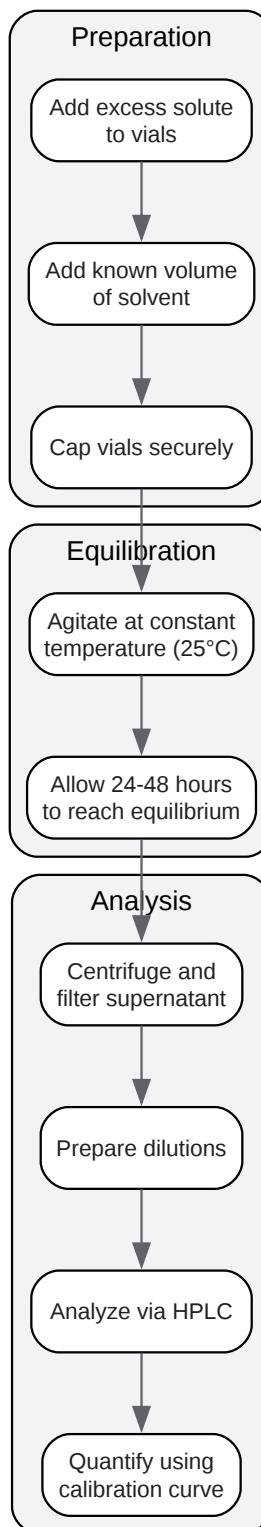
A comprehensive, quantitative solubility profile for 9-phenanthrenecarbonitrile is not widely available in the literature, with one source qualitatively describing it as "soluble in Methanol".[\[8\]](#) The determination of solubility is a cornerstone of process development, impacting everything from reaction solvent selection to purification and formulation. Polycyclic aromatic hydrocarbons are generally hydrophobic, with solubility decreasing as the number of fused rings increases.[\[9\]](#)[\[10\]](#) Therefore, high solubility is expected in nonpolar organic solvents, with limited solubility in polar or aqueous media.

Experimental Protocol for Solubility Determination

To address the data gap, the following robust protocol, based on the equilibrium solubility method, is provided. This method is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Causality and Rationale: The core principle is to create a saturated solution where the dissolved solute is in equilibrium with an excess of undissolved solid. This ensures the maximum amount of solute has dissolved at a given temperature. High-Performance Liquid

Chromatography (HPLC) is chosen for quantification due to its high sensitivity and specificity, allowing for accurate concentration measurement even in complex matrices.


Step-by-Step Methodology:

- Preparation of Saturated Solutions:
 - Add an excess amount of 9-phenanthrenecarbonitrile (e.g., ~20 mg) to several 4 mL glass vials. The visual presence of undissolved solid is crucial.
 - Add a precise volume (e.g., 2.0 mL) of a selected analytical-grade solvent (e.g., methanol, ethanol, acetonitrile, toluene, ethyl acetate) to each vial.
 - Securely cap the vials to prevent solvent evaporation, which would artificially inflate the measured concentration.
- Equilibration:
 - Place the vials in a constant temperature orbital shaker set to 25 °C. Precise temperature control is critical as solubility is temperature-dependent.
 - Agitate the samples for 24 to 48 hours. This extended duration is to ensure that the system reaches thermodynamic equilibrium. A preliminary kinetic study can be performed to pinpoint the exact time required.
- Sample Processing and Analysis:
 - Remove the vials and allow the undissolved solid to settle.
 - Centrifuge the vials to further separate the solid from the supernatant. This step minimizes the risk of transferring solid particles, which would lead to erroneously high results.
 - Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter (PTFE or similar, chosen for solvent compatibility).
 - Generate a multi-point calibration curve using standard solutions of 9-phenanthrenecarbonitrile of known concentrations.

- Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
- Analyze the diluted sample via HPLC with a UV-Vis detector and quantify the concentration against the calibration curve.

Workflow for Solubility Determination

Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Key steps in the experimental determination of solubility.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity confirmation of 9-phenanthrenecarbonitrile. The combination of NMR, IR, and UV-Vis spectroscopy provides a detailed fingerprint of the molecule.

Technique	Expected Features
¹ H NMR	Aromatic protons in the δ 7.5-9.0 ppm range. Complex splitting patterns due to spin-spin coupling.
¹³ C NMR	Multiple signals in the aromatic region (δ 120-140 ppm). A distinct signal for the nitrile carbon (C≡N) around δ 118 ppm and the quaternary carbons.
IR Spectroscopy	Sharp, strong C≡N stretch at \sim 2220-2230 cm^{-1} . Aromatic C-H stretches $>3000 \text{ cm}^{-1}$. Aromatic C=C stretches at \sim 1600-1450 cm^{-1} .
UV-Vis Spectroscopy	Multiple strong absorption bands in the 200-400 nm range, corresponding to $\pi \rightarrow \pi^*$ electronic transitions of the extensive aromatic system.
Mass Spectrometry	Molecular ion peak [M] ⁺ at m/z = 203.

Experimental Methodologies for Spectroscopic Analysis

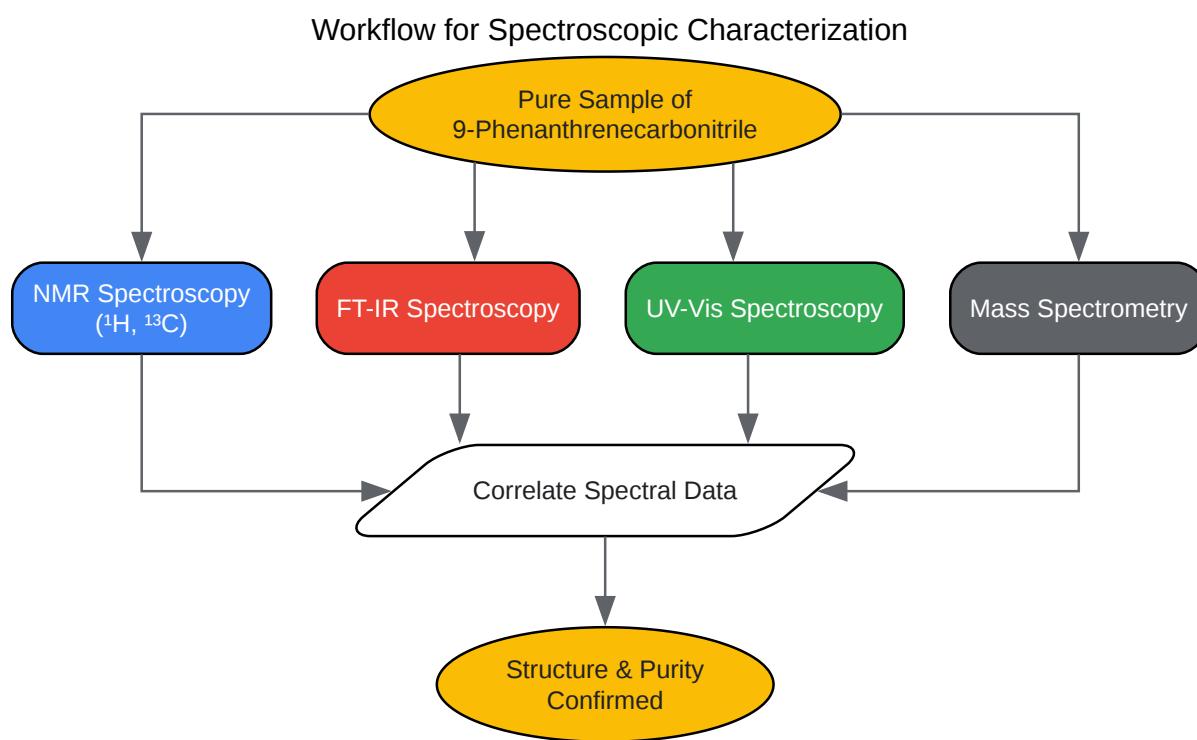
The following protocols provide a standardized approach for obtaining high-quality spectral data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To map the carbon-hydrogen framework of the molecule.
- Protocol:

- Dissolve 5-10 mg of 9-phenanthrenecarbonitrile in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing can be applied.
- Acquire ^1H and ^{13}C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz).[\[7\]](#)
- For ^1H NMR, set the spectral width to cover 0-12 ppm. For ^{13}C NMR, the typical range is 0-220 ppm.
- Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy


- Objective: To identify the functional groups present in the molecule.
- Protocol (ATR-IR):
 - Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Record a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (CO_2 , H_2O) and instrument-related signals.
 - Place a small amount of the solid 9-phenanthrenecarbonitrile powder onto the crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.

3. UV-Visible (UV-Vis) Spectroscopy

- Objective: To probe the electronic transitions within the conjugated π -system.
- Protocol:

- Prepare a dilute stock solution of 9-phenanthrenecarbonitrile in a UV-grade solvent (e.g., ethanol or cyclohexane).
- Perform serial dilutions to create a solution with an absorbance between 0.1 and 1.0 AU, which is the optimal range for accuracy.
- Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.
- Calibrate the spectrophotometer with the blank cuvette.
- Scan the sample across the UV-Vis range (typically 200-800 nm) to record the absorption spectrum.

General Workflow for Spectroscopic Characterization

[Click to download full resolution via product page](#)

Caption: A multi-technique approach for structural confirmation.

Safety and Handling

9-Phenanthrenecarbonitrile is classified as a hazardous substance and must be handled with appropriate precautions. It is reported to be a skin and strong eye irritant, and harmful if ingested, inhaled, or absorbed through the skin.[\[2\]](#) It is incompatible with strong oxidizing agents, strong acids, and strong bases.[\[1\]](#)

- Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[\[11\]](#)
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[\[12\]](#) Avoid generating dust.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[\[12\]](#)
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[\[11\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [echemi.com](#) [echemi.com]
- 2. 9-Phenanthrenecarbonitrile | C15H9N | CID 17279 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 9-Cyanophenanthrene [\[webbook.nist.gov\]](#)
- 4. [benchchem.com](#) [benchchem.com]
- 5. Possible pharmaceutical applications can be developed from naturally occurring phenanthroindolizidine and phenanthroquinolizidine alkaloids - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 6. [benchchem.com](#) [benchchem.com]

- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pjoes.com [pjoes.com]
- 10. digital.library.unt.edu [digital.library.unt.edu]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

• To cite this document: BenchChem. [Physical properties of 9-phenanthrenecarbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b165745#physical-properties-of-9-phenanthrenecarbonitrile\]](https://www.benchchem.com/product/b165745#physical-properties-of-9-phenanthrenecarbonitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com